molecular formula C33H44O10 B021151 Bisphenol A propoxylate glycerolate diacrylate CAS No. 105650-05-3

Bisphenol A propoxylate glycerolate diacrylate

Cat. No.: B021151
CAS No.: 105650-05-3
M. Wt: 600.7 g/mol
InChI Key: DQLWOYOSOVIAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol A propoxylate glycerolate diacrylate (BPAPGDA) is a high-performance, multifunctional acrylate monomer characterized by its bisphenol A backbone modified with propoxylate and glycerolate chains, and terminated with acrylate functionalities. This specific molecular structure, with a molecular weight of 600.7 g/mol (CAS 105650-05-3), is engineered to impart a high crosslinking density, exceptional thermal stability, and enhanced mechanical robustness to polymer networks. Its technical-grade purity makes it an essential component for industrial and academic research where a balance between moderate viscosity and high reactivity is required. Primary Applications and Research Value: BPAPGDA is predominantly utilized in the formulation of advanced UV-curable coatings, inks, adhesives, and composite materials . Its high functionality makes it a cornerstone in the development of dental composites and sealants , where it contributes to superior bonding strength and material durability. In the field of biomedical engineering , researchers value BPAPGDA for its potential in creating biocompatible materials for medical devices and tissue engineering scaffolds, leveraging its favorable mechanical properties. A key research advantage is its hydroxyl groups, which facilitate strong hydrogen bonding interactions with other components, such as polyhedral oligomeric silsesquioxanes (POSS), leading to enhanced photopolymerization rates and final material properties in hybrid nanocomposites. Mechanism of Action: The core functionality of BPAPGDA is based on free radical polymerization . When exposed to UV light in the presence of a suitable photoinitiator (e.g., Irgacure 907), the carbon-carbon double bonds in its terminal acrylate groups undergo a chain reaction. This reaction forms a highly cross-linked three-dimensional polymer network , which is responsible for the resulting material's hardness, chemical resistance, and structural integrity. The presence of two acrylate groups per molecule enables extensive cross-linking, while the hydroxyl groups on the glycerolate segment can participate in secondary interactions, influencing pre-polymerization alignment and the overall kinetics of the curing process.

Properties

IUPAC Name

[2-hydroxy-3-[1-[4-[2-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O10/c1-7-31(36)42-21-27(34)19-38-23(3)17-40-29-13-9-25(10-14-29)33(5,6)26-11-15-30(16-12-26)41-18-24(4)39-20-28(35)22-43-32(37)8-2/h7-16,23-24,27-28,34-35H,1-2,17-22H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLWOYOSOVIAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC(COC(=O)C=C)O)OCC(COC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400126
Record name Bisphenol A propoxylate glycerolate diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105650-05-3
Record name Bisphenol A propoxylate glycerolate diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Catalyst : Potassium hydroxide (0.5–1.0 wt%) or calcium oxide.

  • Temperature : 80–120°C under inert atmosphere (N₂ or Ar).

  • Pressure : 2–4 bar to maintain propylene oxide in liquid phase.

  • Molar Ratio : BPA to propylene oxide = 1:2–4, depending on desired chain length.

ParameterTypical Range
Reaction Time4–8 hours
Conversion Efficiency85–92%
ByproductsOligomeric ethers

The propoxylate intermediate is purified via vacuum distillation to remove unreacted propylene oxide and catalysts.

Glycerolation of Propoxylate Intermediate

Glycerolation introduces hydroxyl-rich glycerol groups to enhance crosslinking potential.

Methodology

  • Solvent : Toluene or xylene (to azeotrope water).

  • Catalyst : p-Toluenesulfonic acid (0.1–0.5 mol%).

  • Temperature : 110–130°C.

  • Molar Ratio : Propoxylate to glycerol = 1:1–1.5.

Key Consideration : Excess glycerol improves esterification efficiency but complicates purification.

Acrylation to Form Diacrylate

The final step involves acrylation of the glycerolated propoxylate with acrylic acid.

Protocol

  • Catalyst : Sulfuric acid (1–2 wt%) or enzymatic lipases (e.g., Candida antarctica Lipase B).

  • Inhibitor : Hydroquinone (0.01–0.1 wt%) to prevent premature polymerization.

  • Temperature : 60–80°C.

  • Molar Ratio : Glycerolate to acrylic acid = 1:2–2.5.

PropertyValue
Reaction Time6–10 hours
Acid Value (mg KOH/g)<5 (indicating completion)
Residual Acrylic Acid<0.5% after purification

Industrial-Scale Production Methods

Industrial synthesis employs continuous-flow reactors for scalability and consistency:

Batch vs. Continuous Processes

  • Batch Reactors : Suitable for small-scale production (≤100 kg/batch) but require extensive purification.

  • Continuous Reactors : Enable high-throughput synthesis (≥500 kg/day) with real-time monitoring of temperature and pH.

Case Study : A pilot plant using tubular reactors achieved 94% yield by optimizing residence time (45 minutes) and shear mixing.

Quality Control and Purification

Critical steps to ensure product integrity:

Analytical Techniques

  • HPLC : Quantifies residual monomers (detection limit: 0.1 µg/g).

  • FTIR : Confirms acrylate C=O (1720 cm⁻¹) and C=C (1635 cm⁻¹) bonds.

  • NMR : Verifies propoxylate/glycerolate substitution patterns.

Purification Methods

  • Distillation : Removes low-boiling impurities (e.g., acrylic acid).

  • Crystallization : Isolates BPAPGDA from oligomeric byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch Propoxylation8595Low
Continuous Acrylation9498High
Enzymatic Esterification8897Moderate

Enzymatic routes offer eco-friendly advantages but face cost barriers due to catalyst expenses .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A propoxylate glycerolate diacrylate primarily undergoes polymerization reactions, particularly free radical polymerization when exposed to UV light. This process leads to the formation of cross-linked polymer networks, which are essential for its applications in coatings and adhesives .

Common Reagents and Conditions:

Major Products: The primary product of the polymerization reaction is a cross-linked polymer network, which exhibits enhanced mechanical properties, chemical resistance, and thermal stability .

Scientific Research Applications

Applications in Scientific Research and Industry

BAPGD is utilized across various fields due to its versatile properties:

Chemistry

  • Monomer for UV-Curable Polymers : It serves as a monomer in the production of UV-curable coatings, providing flexibility and reactivity that enhance the performance of the final products.

Biology

  • Biocompatible Materials : BAPGD is explored for developing biocompatible materials suitable for medical devices and tissue engineering applications due to its favorable mechanical properties.

Medicine

  • Dental Applications : It is widely used in dental adhesives and restorative materials, contributing to the durability and longevity of dental restorations .

Industrial Applications

  • Coatings and Inks : BAPGD is a significant component in high-performance coatings, adhesives, and inks used in various industrial applications, including automotive and electronics .

Case Study 1: Dental Composites

A study evaluated the effectiveness of BAPGD-based composites in dental applications. The results indicated that composites containing BAPGD exhibited superior bonding strength compared to traditional materials, making them ideal for use in dental restorations .

Case Study 2: Photopolymerization Efficiency

Research focused on the photopolymerization efficiency of BAPGD in UV-curable inks showed that formulations containing this compound demonstrated improved curing rates and mechanical properties compared to other acrylate-based systems .

Mechanism of Action

The mechanism of action of bisphenol A propoxylate glycerolate diacrylate involves the formation of free radicals upon exposure to UV light. These free radicals initiate the polymerization of the acrylate groups, leading to the formation of a cross-linked polymer network. The molecular targets include the carbon-carbon double bonds in the acrylate groups, which undergo addition reactions to form the polymer chains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphenol A Glycerolate Diacrylate (BPA.GDA)

  • Structure and Reactivity : Lacks propoxylate groups, leading to higher viscosity and slower curing kinetics compared to BPAPGDA. The acrylate groups enable rapid UV polymerization .
  • Thermal Properties: Degradation onset at ~320°C; composites with silica nanoparticles show a marginal increase in thermal stability (Tmax degradation: ~380°C) .
  • Mechanical Performance : Shore D hardness of 82–85 in silica-reinforced composites. Styrene as a reactive diluent improves homogeneity and thermal resistance (Tg: ~120°C) .
  • Applications : UV-cured biocomposites with lignin, offering sustainable alternatives in packaging and coatings .

Bisphenol A Glycerolate Dimethacrylate (BisGMA)

  • Structure and Reactivity : Methacrylate termini confer higher reactivity and crosslink density than acrylates. Higher viscosity (∼1,200 mPa·s) limits processability without diluents .
  • Thermal Stability : Degradation onset at ~350°C, with char yields >20% at 600°C. Dual-cure adhesives exhibit superior thermal stability (Tg: ~150°C) compared to BPA.GDA-based systems .
  • Mechanical Properties : Pencil hardness of 2H and adhesive strength of 10.7 MPa in optimized formulations. Brittleness due to rigid methacrylate networks .
  • Applications : Dominates dental restorative materials due to biocompatibility and wear resistance .

Bisphenol A Diglycidyl Ether Diacrylate (BADGE.DA)

  • Structure : Epoxy-acrylate hybrid with glycidyl ether linkages. Lower viscosity than BPAPGDA, enabling easier processing .
  • Performance : Combines epoxy’s chemical resistance with acrylate’s UV curability. Adhesive strength (~8.5 MPa) and thermal stability (Tg: ~130°C) are inferior to BPAPGDA and BisGMA .

Tri(propylene glycol) Diacrylate (TPGDA)

  • Flexibility vs. Rigidity : Aliphatic backbone provides flexibility (Tg: -50°C) but lower thermal stability (degradation onset: ~200°C). Often blended with BPAPGDA to balance rigidity and toughness .

Comparative Data Table

Property BPAPGDA BPA.GDA BisGMA BADGE.DA
Viscosity (mPa·s) 500–800 900–1,200 1,000–1,500 300–500
Tg (°C) 110–130 100–120 140–160 120–140
Td, onset (°C) 330–350 310–330 340–360 290–310
Adhesive Strength (MPa) 9.5–11.0 8.0–9.5 10.5–11.5 7.5–8.5
Key Applications Industrial coatings, composites Biocomposites, adhesives Dental resins, adhesives Flexible coatings
Reference

Key Research Findings

BPAPGDA vs. BPA.GDA : Propoxylation in BPAPGDA reduces viscosity by ~30% compared to BPA.GDA, enhancing processing in high-solid coatings. However, BPA.GDA exhibits superior UV stability in polyurethane films due to stronger hydrogen bonding .

Methacrylate vs. Acrylate : BisGMA’s methacrylate groups yield 15–20% higher crosslink density than BPAPGDA, improving hardness but reducing impact resistance .

Sustainability : BPA.GDA/lignin biocomposites reduce carbon footprint by 40% compared to petroleum-based analogs, though mechanical performance lags behind BPAPGDA/silica systems .

Hybrid Systems : BPAPGDA blended with TPGDA achieves a balance of flexibility (Tg: 60°C) and thermal resistance (Td: 320°C), ideal for automotive coatings .

Biological Activity

Bisphenol A propoxylate glycerolate diacrylate (BPAPGDA) is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article provides a comprehensive overview of the biological activity of BPAPGDA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

BPAPGDA is a derivative of bisphenol A (BPA), which is widely recognized for its endocrine-disrupting properties. The molecular formula of BPAPGDA is C15H28O5C_{15}H_{28}O_5, and it has a molecular weight of approximately 284.39 g/mol. The compound is characterized by its diacrylate functional groups, which enhance its reactivity and utility in photopolymerization processes.

Endocrine Disruption

BPA and its derivatives, including BPAPGDA, are known to exhibit endocrine-disrupting effects. Studies have shown that exposure to BPA can lead to alterations in hormone levels, reproductive toxicity, and developmental issues in various organisms. BPAPGDA's structure suggests it may retain similar biological activities due to the presence of the BPA moiety.

Cytotoxicity and Biocompatibility

Research indicates that BPAPGDA demonstrates varying degrees of cytotoxicity depending on concentration and exposure duration. In vitro studies have shown that at higher concentrations, BPAPGDA can induce cell death in human cell lines, suggesting potential risks associated with its use in consumer products.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10050
20030

Table 1: Cytotoxicity of BPAPGDA on human cell lines

Antimicrobial Properties

Interestingly, BPAPGDA has been studied for its antimicrobial properties. A study demonstrated that polymers derived from BPAPGDA exhibited resistance to bacterial biofilms, making them suitable for applications in medical devices where infection control is critical . This property could be attributed to the hydrophobic nature of the polymer formed from BPAPGDA, which inhibits bacterial adhesion.

Case Study 1: Photopolymerization Kinetics

A study focused on the photopolymerization kinetics of BPAPGDA revealed that it can be effectively cured using UV light, resulting in robust polymer networks. The study assessed the mechanical properties and thermal resistance of the cured polymers, finding that they exhibited superior performance compared to traditional acrylates .

Case Study 2: Coatings Development

Another research effort investigated the use of BPAPGDA in developing UV-curable coatings. The coatings demonstrated excellent adhesion properties and resistance to environmental degradation. The incorporation of fluorinated monomers into the coating formulations significantly enhanced their hydrophobicity, making them ideal for applications requiring moisture resistance .

Toxicological Assessments

The toxicological profile of BPAPGDA has been evaluated through various studies assessing its potential for skin sensitization and irritation. Results indicate that while BPAPGDA can cause mild irritation upon direct contact, it does not exhibit significant sensitizing potential compared to other acrylates commonly used in dental materials .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Bisphenol A propoxylate glycerolate diacrylate (BPAGD)?

Synthesis typically involves controlled etherification and methacrylation reactions. Key steps include:

  • Etherification : Reacting Bisphenol A with glycidyl methacrylate in the presence of a catalyst (e.g., tertiary amines) under inert conditions .
  • Methacrylation : Introducing methacrylate groups via esterification, monitored by FTIR for C=O (1720 cm⁻¹) and C=C (1635 cm⁻¹) bond formation .
  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) to quantify residual monomers and byproducts .

Q. How can researchers ensure batch-to-batch consistency in BPAGD synthesis for dental adhesive applications?

Standardize protocols using:

  • Refractive index (n20/D 1.552) and density (1.161 g/mL) as quality control metrics .
  • Certificates of Analysis (COA) to verify purity (≥98%) and storage conditions (2–8°C) .
  • Accelerated aging studies (e.g., 40°C/75% RH for 30 days) to assess hydrolytic stability of methacrylate groups .

Q. What analytical techniques are critical for detecting BPAGD degradation products in biomedical applications?

Combine:

  • GC-MS for volatile degradation products (e.g., methacrylic acid) .
  • Solid-phase extraction (SPE) with K₂CO₃-treated silica to isolate phenolic byproducts .
  • HPLC-MS/MS for quantifying trace monomers (detection limit: 0.1 µg/L) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in BPAGD’s mechanical properties across dental composite studies?

Integrate:

  • Quantum chemical calculations (e.g., DFT) to model crosslinking efficiency and predict shrinkage stress .
  • Reaction path search algorithms to optimize curing conditions (e.g., light intensity, initiator concentration) .
  • Finite element analysis (FEA) to correlate monomer structure with composite flexural strength (e.g., 120–150 MPa) .

Q. What strategies mitigate cytotoxicity discrepancies in BPAGD-based dental materials?

Address through:

  • Leachate profiling : Simulate oral conditions (37°C, pH 6.8) and analyze eluents via LC-MS .
  • QSAR modeling to predict structure-toxicity relationships, focusing on hydroxyl group reactivity .
  • In vitro assays (e.g., MTT test on human gingival fibroblasts) to validate biocompatibility .

Q. How do polymerization kinetics influence BPAGD’s performance in liquid chromatography monoliths?

Optimize via:

  • Real-time FTIR to track conversion rates (>85% for optimal porosity) .
  • Porosimetry (BET/BJH) to tailor pore size (20–50 nm) for selective analyte binding .
  • Zwitterionic monomer co-polymerization to enhance hydrophilicity and reduce non-specific adsorption .

Q. What advanced techniques resolve conflicting data on BPAGD’s environmental persistence?

Employ:

  • High-resolution mass spectrometry (HRMS) to identify transformation products in aquatic systems .
  • Microcosm studies under varied pH/temperature to model biodegradation half-lives (t₁/₂: 30–90 days) .
  • Molecular networking to map degradation pathways and assess ecotoxicity (e.g., Daphnia magna LC50) .

Methodological Frameworks

Q. How to design experiments evaluating BPAGD’s role in low-shrinkage dental composites?

Follow:

  • Spiroorthocarbonate (SOC) blending : Measure volumetric shrinkage (<2%) via mercury porosimetry .
  • Dynamic mechanical analysis (DMA) to assess viscoelastic stability (tan δ < 0.05 at 37°C) .
  • Accelerated wear testing (100,000 cycles, 50 N load) to compare abrasion resistance with Bis-GMA controls .

Q. What interdisciplinary approaches improve BPAGD-based membrane separation technologies?

Combine:

  • In situ polymerization within mesoporous carbon matrices (pore size: 5–10 nm) to enhance flux .
  • Atomic layer deposition (ALD) for surface functionalization (e.g., SnO₂ coatings) to improve selectivity .
  • Computational fluid dynamics (CFD) to optimize module design for industrial scalability .

Q. How to address conflicting results in BPAGD’s photopolymerization efficiency?

Resolve via:

  • UV-DSC to measure exothermic profiles and identify ideal photoinitiator ratios (e.g., 0.5–1.0 wt% camphorquinone) .
  • ESR spectroscopy to quantify radical lifetimes under oxygen inhibition .
  • Multi-scale modeling linking light penetration depth (e.g., 2–5 mm) with cure depth discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisphenol A propoxylate glycerolate diacrylate
Reactant of Route 2
Reactant of Route 2
Bisphenol A propoxylate glycerolate diacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.